molecular formula C7H4BrF3O B1477884 3-Bromo-2-(difluoromethyl)-4-fluorophenol CAS No. 1804907-00-3

3-Bromo-2-(difluoromethyl)-4-fluorophenol

Cat. No. B1477884
CAS RN: 1804907-00-3
M. Wt: 241 g/mol
InChI Key: HQJIGSWGKSFTTI-UHFFFAOYSA-N
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Description

3-Bromo-2-(difluoromethyl)-4-fluorophenol, commonly known as BDF, is a synthetic compound that has been studied extensively for its numerous scientific applications. It is a halogenated aromatic compound, which means that it contains a halogen atom (in this case, bromine) bonded to an aromatic ring. BDF has been used in a variety of research applications, including organic synthesis, drug design, and biochemistry.

Scientific Research Applications

BDF has been used in a variety of scientific research applications, including organic synthesis, drug design, and biochemistry. In organic synthesis, BDF has been used as a reagent for the synthesis of a variety of compounds, including heterocycles, polycyclic compounds, and polymers. In drug design, BDF has been used to synthesize novel compounds with potential therapeutic applications. In biochemistry, BDF has been used to study the structure and function of proteins and other biomolecules.

Mechanism of Action

The mechanism of action of BDF is not fully understood. However, it is believed that BDF may act as a catalyst for certain chemical reactions, such as the formation of C-C bonds. Additionally, BDF may interact with certain enzymes and proteins, altering their activity and structure.
Biochemical and Physiological Effects
The biochemical and physiological effects of BDF are not well understood. However, in vitro studies have demonstrated that BDF can inhibit the activity of certain enzymes, such as cytochrome P450. Additionally, BDF has been shown to have an effect on the production of certain hormones, such as cortisol.

Advantages and Limitations for Lab Experiments

The main advantage of using BDF in laboratory experiments is its high reactivity and versatility. BDF is highly reactive, which makes it ideal for synthesizing a variety of compounds. Additionally, BDF is relatively inexpensive, making it an attractive option for research labs. However, there are some limitations to using BDF in laboratory experiments. For example, BDF is a highly reactive compound and can be dangerous if not handled properly. Additionally, BDF is not very soluble in water, which can limit its use in certain experiments.

Future Directions

There are a number of potential future directions for research involving BDF. For example, further research could be conducted to better understand the biochemical and physiological effects of BDF. Additionally, further research could be conducted to explore the potential therapeutic applications of BDF. Finally, research could be conducted to develop new synthetic methods for the synthesis of BDF and other halogenated aromatic compounds.

properties

IUPAC Name

3-bromo-2-(difluoromethyl)-4-fluorophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrF3O/c8-6-3(9)1-2-4(12)5(6)7(10)11/h1-2,7,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQJIGSWGKSFTTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1O)C(F)F)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrF3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-Bromo-2-(difluoromethyl)-4-fluorophenol
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